molecular formula C29H41N3O7 B12373650 Coumarin-PEG2-TCO

Coumarin-PEG2-TCO

Cat. No.: B12373650
M. Wt: 543.7 g/mol
InChI Key: OSUBXIYFFJVZIR-NECUJFQYSA-N
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Description

Coumarin-PEG2-TCO is a derivative of the coumarin dye containing two polyethylene glycol (PEG) units. This compound leverages its trans-cyclooctene (TCO) moiety to undergo an inverse electron-demand Diels-Alder reaction (iEDDA) with molecules possessing a tetrazine group . This unique structure allows it to be used in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling and ensure high yield and purity .

Industrial Production Methods: Industrial production of Coumarin-PEG2-TCO may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors and continuous flow systems to maintain the desired reaction parameters and achieve high throughput .

Types of Reactions:

Common Reagents and Conditions:

    Tetrazine Compounds: Used in iEDDA reactions with this compound.

    Catalysts and Solvents: Various catalysts and solvents are employed to facilitate the coupling and substitution reactions.

Major Products:

    iEDDA Products: Formation of stable adducts with tetrazine-containing molecules.

    Substituted Derivatives: Functionalized coumarin derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of Coumarin-PEG2-TCO involves its ability to undergo iEDDA reactions with tetrazine-containing molecules. This reaction is highly specific and efficient, allowing for precise labeling and imaging of target molecules. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various biological applications .

Comparison with Similar Compounds

Uniqueness: Coumarin-PEG2-TCO stands out due to its balanced combination of PEG units and the TCO moiety, providing both high solubility and reactivity. This makes it highly versatile for various scientific applications, particularly in bioorthogonal chemistry and imaging .

Properties

Molecular Formula

C29H41N3O7

Molecular Weight

543.7 g/mol

IUPAC Name

[(1S,2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H41N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h8,10,12-13,20-21,24H,3-7,9,11,14-19H2,1-2H3,(H,30,33)(H,31,35)/b10-8-/t24-/m1/s1

InChI Key

OSUBXIYFFJVZIR-NECUJFQYSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)O[C@H]/3CCCCC/C=C3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC=C3

Origin of Product

United States

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